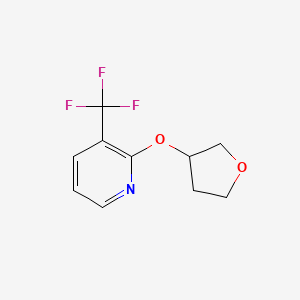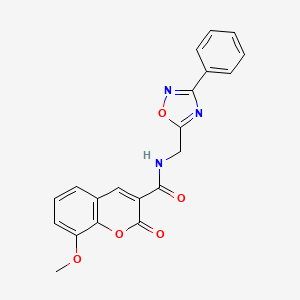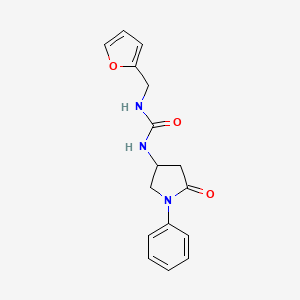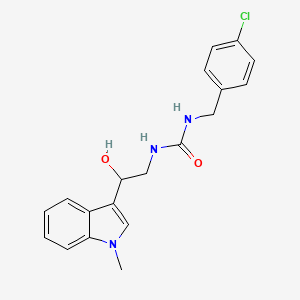
1-(4-chlorobenzyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorobenzyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea, also known as AG490, is a small molecule inhibitor that targets the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. This pathway plays a crucial role in cell proliferation, differentiation, and survival, making it a promising target for cancer therapy.
Mecanismo De Acción
1-(4-chlorobenzyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea targets the JAK/STAT signaling pathway, which is involved in the regulation of gene expression and cell proliferation. JAKs are activated by cytokines and growth factors, leading to the phosphorylation and activation of STATs. Activated STATs dimerize and translocate to the nucleus, where they bind to DNA and regulate the transcription of target genes. This compound inhibits JAK2 and JAK3, which are involved in the activation of STAT3 and STAT5, respectively. By blocking the JAK/STAT pathway, this compound can inhibit cell proliferation, induce apoptosis, and modulate the immune response.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound can inhibit cell proliferation, induce apoptosis, and decrease the expression of anti-apoptotic proteins. This compound can also sensitize cancer cells to chemotherapy and radiation therapy by inhibiting DNA repair mechanisms. In addition, this compound has anti-inflammatory and immunomodulatory effects, including the inhibition of cytokine production and the modulation of T cell differentiation. However, the exact mechanisms underlying these effects are still being investigated.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-chlorobenzyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea has several advantages for lab experiments, including its small size, high potency, and specificity for the JAK/STAT pathway. This compound can be easily synthesized and purified, and its activity can be measured using a variety of assays, including cell viability, apoptosis, and cytokine production. However, this compound also has some limitations, including its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations. In addition, this compound may have off-target effects on other signaling pathways, which should be carefully evaluated in experimental settings.
Direcciones Futuras
There are several future directions for the research on 1-(4-chlorobenzyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea. One area of interest is the development of more potent and selective JAK/STAT inhibitors based on the structure of this compound. Another area is the investigation of the combination therapy of this compound with other anticancer agents, such as chemotherapy and immunotherapy. In addition, the potential use of this compound in autoimmune diseases and transplant rejection should be further explored. Finally, the elucidation of the molecular mechanisms underlying the biochemical and physiological effects of this compound may lead to the discovery of new therapeutic targets and strategies.
Métodos De Síntesis
1-(4-chlorobenzyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea can be synthesized through a multi-step process starting from 4-chlorobenzylamine and 1-methylindole-3-carboxaldehyde. The key step involves the reaction of the intermediate 1-(4-chlorobenzyl)-3-(1-methyl-1H-indol-3-yl)urea with sodium hydroxide and hydrogen peroxide to form this compound. The yield of the final product is around 30-40%, and the purity can be further improved through recrystallization.
Aplicaciones Científicas De Investigación
1-(4-chlorobenzyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea has been extensively studied for its potential therapeutic applications in cancer and other diseases. It has been shown to inhibit the growth and survival of various cancer cell lines, including breast cancer, prostate cancer, and leukemia. This compound can also sensitize cancer cells to chemotherapy and radiation therapy, making it a promising combination therapy agent. In addition, this compound has been investigated for its anti-inflammatory and immunomodulatory effects, which may have implications in autoimmune diseases and transplant rejection.
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2/c1-23-12-16(15-4-2-3-5-17(15)23)18(24)11-22-19(25)21-10-13-6-8-14(20)9-7-13/h2-9,12,18,24H,10-11H2,1H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URZTUZWYMNQURC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)NCC3=CC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

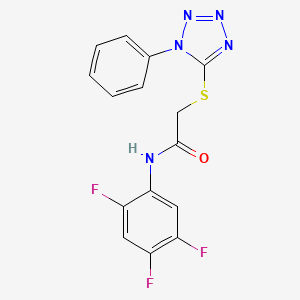

![N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2653731.png)
![5,7-dimethyl-3-[(1E)-{[({[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}methanimidoyl)amino]imino}methyl]-4H-chromen-4-one hydrobromide](/img/structure/B2653732.png)
![N-(3-chlorophenyl)-4-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2653733.png)
![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B2653735.png)
![4-(Phenylsulfanyl)-5-[(phenylsulfanyl)methyl]-2-pyrimidinamine](/img/structure/B2653740.png)
![2-[3-(3-Chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide](/img/structure/B2653742.png)
![Ethyl 5-(3-bromobenzamido)-4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2653744.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)prop-2-en-1-one hydrochloride](/img/structure/B2653745.png)
![2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2653746.png)
